4-(Thiophen-2-yl)but-3-yn-2-one
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Overview
Description
4-(Thiophen-2-yl)but-3-yn-2-one is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-2-yl)but-3-yn-2-one typically involves the use of thiophene derivatives and alkynes. One common method is the condensation reaction between thiophene-2-carbaldehyde and propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(Thiophen-2-yl)but-3-yn-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, introducing various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorinating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups onto the thiophene ring, leading to a wide range of derivatives .
Scientific Research Applications
4-(Thiophen-2-yl)but-3-yn-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex thiophene derivatives.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(Thiophen-2-yl)but-3-yn-2-one and its derivatives often involves interaction with biological targets such as enzymes or receptors. For instance, some derivatives may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific derivative and its intended application .
Comparison with Similar Compounds
Similar Compounds
4-(Thiophen-2-yl)but-3-yn-1-ol: This compound is similar in structure but contains a hydroxyl group instead of a ketone.
Thiophene-2-carbaldehyde: A precursor in the synthesis of 4-(Thiophen-2-yl)but-3-yn-2-one.
Thiophene-2-acetic acid: Another thiophene derivative with different functional groups.
Uniqueness
This compound is unique due to its combination of a thiophene ring and an alkyne group, which provides a versatile platform for further chemical modifications.
Properties
CAS No. |
36710-95-9 |
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Molecular Formula |
C8H6OS |
Molecular Weight |
150.20 g/mol |
IUPAC Name |
4-thiophen-2-ylbut-3-yn-2-one |
InChI |
InChI=1S/C8H6OS/c1-7(9)4-5-8-3-2-6-10-8/h2-3,6H,1H3 |
InChI Key |
SBISKAWOKYACGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1=CC=CS1 |
Origin of Product |
United States |
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